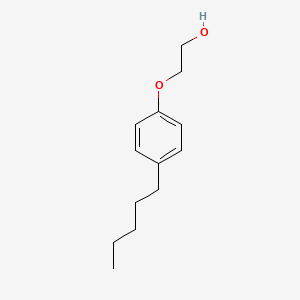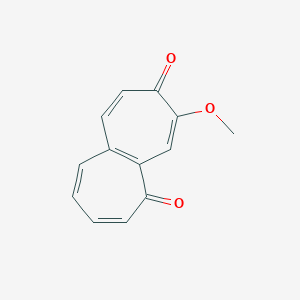
9-Methoxyheptalene-1,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxyheptalene-1,8-dione is an organic compound belonging to the class of heptalene derivatives It is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 8th positions of the heptalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyheptalene-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9-methylanthracene with N-hydroxyphthalimide and tert-butyl nitrite in acetonitrile, catalyzed by copper(II) acetate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methoxyheptalene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the heptalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or other functional groups.
Applications De Recherche Scientifique
9-Methoxyheptalene-1,8-dione has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Methoxyheptalene-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, affecting cellular processes and leading to potential therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
9-Aryl-hexahydroacridine-1,8-diones: These compounds share structural similarities and exhibit similar biological activities.
1,8-Dioxooctahydroxanthenes: Another class of compounds with comparable chemical properties and applications.
Uniqueness: 9-Methoxyheptalene-1,8-dione stands out due to its specific substitution pattern and the presence of the methoxy group, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
63658-77-5 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
9-methoxyheptalene-1,8-dione |
InChI |
InChI=1S/C13H10O3/c1-16-13-8-10-9(6-7-12(13)15)4-2-3-5-11(10)14/h2-8H,1H3 |
Clé InChI |
IRNVXEDIQXFAPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=CC2=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


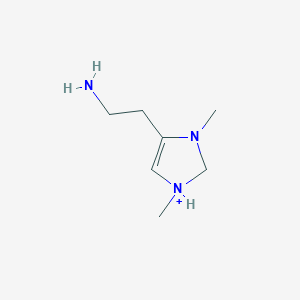
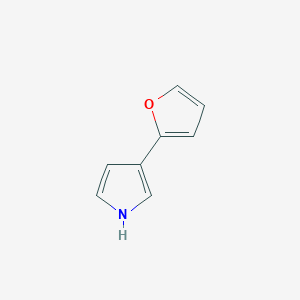
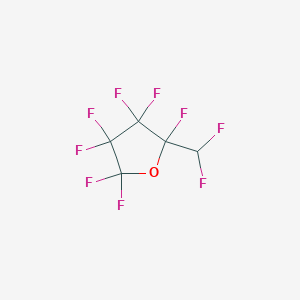
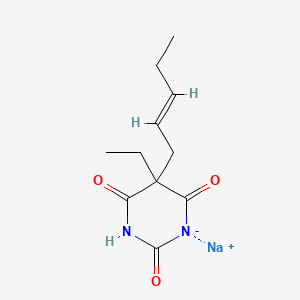
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
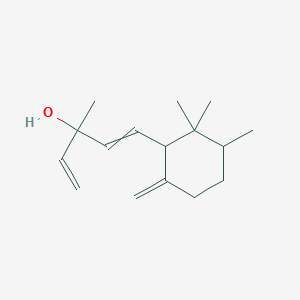
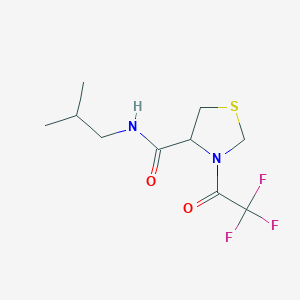



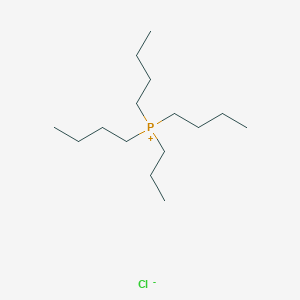
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
